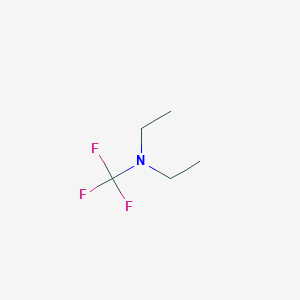

(Trifluoromethyl)diethylamine

Description

Significance of the Trifluoromethyl Group in Amine Derivatives for Advanced Organic Synthesis and Materials Science

The trifluoromethyl group is a powerful modulator of molecular properties. mdpi.comnih.gov Its strong electron-withdrawing nature significantly reduces the basicity of the nitrogen atom to which it is attached. chinesechemsoc.orgchinesechemsoc.org This modulation of pKa can be critical in the design of biologically active molecules, influencing their pharmacokinetic profiles and bioavailability. rsc.org

Furthermore, the CF3 group enhances the lipophilicity of the molecule, a key factor in its ability to permeate biological membranes. mdpi.comchinesechemsoc.orgchinesechemsoc.org This increased lipophilicity, coupled with improved metabolic stability, makes N-trifluoromethylated amines attractive candidates in drug discovery programs. mdpi.comchinesechemsoc.orgchinesechemsoc.orgrsc.org The introduction of a trifluoromethyl group can protect a drug from metabolic degradation, potentially increasing its potency and duration of action.

In materials science, the incorporation of trifluoromethyl groups can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. researchgate.netresearchgate.netd-nb.info These characteristics are highly desirable in the development of advanced polymers and functional materials. researchgate.net

Overview of N-Trifluoromethylated Compounds in Contemporary Chemical Research

N-Trifluoromethylated compounds are increasingly recognized for their potential across various scientific disciplines. nih.gov In medicinal chemistry, they are being explored as bioisosteres for other functional groups, offering a means to fine-tune the properties of drug candidates. researchgate.net For instance, N-trifluoromethyl azoles have shown promise with higher lipophilicity and metabolic stability compared to their N-methyl analogs. mdpi.comresearchgate.net

The synthesis of N-trifluoromethylated compounds has been a significant area of research, with the development of new reagents and methodologies to facilitate their preparation. mdpi.comnih.gov Historically, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions or the use of complex reagents. chinesechemsoc.org However, recent advancements have led to more efficient and operationally simpler methods for N-trifluoromethylation. chinesechemsoc.orgchinesechemsoc.org These developments are paving the way for the broader application of N-trifluoromethylated compounds in both academic and industrial research. chinesechemsoc.org

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(trifluoromethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3-9(4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAUPKROWSGZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505841 | |

| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-55-6 | |

| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Pathways of Trifluoromethyl Diethylamine and Its Analogs

Reactions Involving the Trifluoromethyl Group

The N-CF3 motif is not merely a passive functional group; it actively participates in a variety of chemical transformations. These reactions can be broadly categorized into radical processes, electrophilic transformations, and complex cascade reactions.

While many transformations of N-CF3 compounds involve ionic intermediates, radical pathways are also accessible. Electrophilic trifluoromethylating reagents, which are used to synthesize N-CF3 compounds, can undergo electron-transfer (ET) processes to generate trifluoromethyl radicals (•CF3). nih.gov This radical generation expands the scope of trifluoromethylation to substrates beyond conventional nucleophiles. nih.gov The formation of a •CF3 radical from a stable precursor allows for its participation in various addition and substitution reactions, a cornerstone of modern fluorine chemistry.

The synthesis of N-CF3 amines often involves an electrophilic transformation where an amine nitrogen attacks an electrophilic "CF3+" source. Reagents such as Umemoto's and Togni's reagents are designed to deliver an electrophilic trifluoromethyl group to various nucleophiles, including primary and secondary amines. nih.govacademie-sciences.fr

More recent and operationally simple methods have been developed that proceed through a formal "umpolung" or reversal of polarity strategy. These one-pot procedures often utilize bench-stable precursors and offer high selectivity. nih.gov A prominent strategy involves the reaction of a secondary amine with carbon disulfide (CS2) and silver fluoride (B91410) (AgF). chinesechemsoc.orgchinesechemsoc.org In this process, the amine first reacts with CS2 to form a dithiocarbamate (B8719985) intermediate. chinesechemsoc.org Subsequent treatment with AgF facilitates a desulfurizative-fluorination cascade to yield the final N-CF3 product. chinesechemsoc.orgchinesechemsoc.org

A similar strategy employs the stable salt (Me4N)SCF3, which reacts with secondary amines to quantitatively form a thiocarbamoyl fluoride intermediate within minutes at room temperature. nih.gov This intermediate is then converted to the N-CF3 amine using AgF. nih.gov A key advantage of this method is its selectivity, which is governed by the presence of an N-H bond rather than the nucleophilicity of the heteroatom. nih.gov This allows for the trifluoromethylation of a secondary amine in the presence of more nucleophilic groups like tertiary amines. nih.gov

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Direct Electrophilic Trifluoromethylation | Togni's Reagent, Umemoto's Reagent | Direct formation | Reacts with N-nucleophiles via a "CF₃⁺" equivalent. nih.govacademie-sciences.fr |

| Desulfurizative-Fluorination | CS₂, AgF, Base | Dithiocarbamate / Thiocarbamoyl fluoride | One-pot procedure from readily available materials. chinesechemsoc.orgchinesechemsoc.org |

| Umpolung Strategy | (Me₄N)SCF₃, AgF | Thiocarbamoyl fluoride | Rapid, mild, and highly selective for N-H bonds over other nucleophilic sites. nih.gov |

N-trifluoromethylated compounds can serve as crucial precursors in complex multicomponent and cascade reactions. A notable example is the synthesis of N-CF3 pyrazoles. acs.org This process relies on the in situ generation of the transient intermediate trifluoromethylhydrazine from a stable precursor like N-CF3 di-Boc hydrazine. acs.org This highly reactive trifluoromethylhydrazine is immediately trapped in a cyclization reaction with a 1,3-dicarbonyl compound, leading to the formation of the N-CF3 pyrazole (B372694) ring system in a single synthetic operation. acs.org

In another example of a cascade reaction, α-(trifluoromethyl)allyl-substituted benzyl (B1604629) alcohols can be converted into various indene (B144670) derivatives through a Brønsted acid-catalyzed cyclization. beilstein-journals.org This transformation proceeds through a cationic intermediate that undergoes an intramolecular Friedel-Crafts type reaction. The process can be extended to a three-component reaction where the intermediate cation is trapped by an external aromatic partner to form substituted indanes. beilstein-journals.org

Electrophilic Transformations of N-CF3 Motifs

Kinetic Studies on Reaction Pathways and Stability

Kinetic studies provide quantitative insight into the influence of the CF3 group on reaction rates and the stability of intermediates. The stability of N-CF3 compounds can be conditional; for instance, some N-CF3 amines are unstable under acidic conditions and may decompose. researchgate.net However, precursors like trifluoromethylhydrazine hydrochloride exhibit sufficient transient kinetic stability under acidic conditions to be useful in synthesis. acs.org

The profound electronic effect of a CF3 group on the stability of an adjacent carbocation has been quantified. In a study comparing the solvolysis rates of α-substituted N-methylpyrrole derivatives, the rate for the hydrogen-substituted compound (kH) was found to be only 41.8 times faster than the rate for the trifluoromethyl-substituted analog (kCF3). beilstein-journals.org This relatively small rate ratio suggests that the positive charge in the transition state is highly delocalized into the pyrrole (B145914) ring, forming a stable pyrrolium ion rather than a highly destabilized α-(trifluoromethyl)carbenium ion. beilstein-journals.org Such studies are critical for understanding and predicting the behavior of CF3-containing intermediates in complex reaction mechanisms.

Mechanistic Investigations of Trifluoromethyl Diethylamine Formation and Reactions

Elucidation of Reaction Mechanisms (e.g., radical, ionic, concerted pathways)

The formation of the N-CF3 bond in compounds like (Trifluoromethyl)diethylamine can proceed through various mechanistic pathways, including radical, ionic, and concerted processes. The specific pathway is often dictated by the choice of trifluoromethylating agent, catalyst, and reaction conditions.

Radical Pathways: Many trifluoromethylation reactions are known to proceed via a radical mechanism. mdpi.comresearchgate.net This often involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. For instance, Togni's reagents, in the presence of a copper(I) catalyst, can generate •CF3 radicals that can then react with a nitrogen-centered radical or a suitable amine precursor. researchgate.netconicet.gov.ar Electron Spin Resonance (ESR) studies have been employed to detect and characterize key radical intermediates in such reactions. mdpi.com The reaction of a primary amine with a reagent like bpyCu(CF3)3 (Grushin's reagent) under blue light irradiation is proposed to proceed through a radical mechanism, highlighting the dual role of the copper complex. chemrxiv.org Similarly, photoredox catalysis can be used to generate trifluoromethyl radicals from sources like CF3SO2Cl for the trifluoromethylation of arenes and heteroarenes. acs.org In some cases, a single-electron transfer (SET) process initiates the radical cascade. For example, the reaction of Togni's reagents can be initiated by an SET reagent to generate the •CF3 radical. researchgate.net

Ionic Pathways: Ionic mechanisms typically involve the reaction of an amine nucleophile with an electrophilic trifluoromethyl source or, conversely, a nucleophilic trifluoromethyl source with an electrophilic amine derivative. While the generation of a "CF3+" cation is considered challenging, several electrophilic trifluoromethylating reagents have been developed that react via pathways with significant ionic character. conicet.gov.arbeilstein-journals.org For instance, the reaction of amines with electrophilic trifluoromethylating agents like Umemoto or Togni reagents can be considered to have ionic character, although radical pathways are also often plausible. chinesechemsoc.orgbeilstein-journals.org The fragmentation of certain trifluoromethyl-substituted heterocycles in mass spectrometry reveals ionic series, suggesting the involvement of cationic intermediates. fluorine1.ru The reaction of aryl thianthrenium salts can also proceed through ionic pathways to form new carbon-heteroatom bonds. rsc.org

Concerted Pathways: A concerted reaction is one in which all bond-breaking and bond-making occur in a single step, without the formation of a distinct intermediate. wikipedia.org While less common for trifluoromethylation, certain pericyclic reactions and nucleophilic substitution (SN2) reactions are classic examples of concerted mechanisms. wikipedia.org In the context of trifluoromethylamine synthesis, a concerted mechanism might be envisioned in specific rearrangement reactions or in reactions where the trifluoromethyl group and another group are introduced simultaneously across a double bond. However, detailed mechanistic studies are often required to distinguish a truly concerted pathway from a stepwise mechanism involving very short-lived intermediates. Theoretical studies using Density Functional Theory (DFT) can be employed to investigate the potential energy surfaces of reactions and determine whether they proceed through a concerted transition state or via intermediates. acs.org

The table below summarizes the characteristics of the different mechanistic pathways.

| Mechanistic Pathway | Key Characteristics | Initiating Species/Reagents |

| Radical | Involves single-electron transfer and radical intermediates. Often initiated by light or a redox-active catalyst. | Togni's reagents, Umemoto reagents, CF3I, CF3SO2Cl |

| Ionic | Involves charged intermediates (cations or anions). Reaction rates can be sensitive to solvent polarity. | Electrophilic trifluoromethylating agents, nucleophilic CF3 sources (e.g., Ruppert-Prakash reagent) |

| Concerted | Bond formation and cleavage occur simultaneously in a single transition state. No discrete intermediates are formed. | Pericyclic reactions, some substitution and addition reactions. |

Identification and Characterization of Key Intermediates

The identification and characterization of reaction intermediates are paramount for understanding reaction mechanisms. In the synthesis of this compound and related compounds, various transient species have been proposed and, in some cases, directly observed.

One common strategy for the N-trifluoromethylation of secondary amines involves the initial reaction with carbon disulfide (CS2) to form a dithiocarbamate (B8719985) intermediate. chinesechemsoc.org This intermediate can then undergo desulfurization-fluorination to yield the final N-CF3 product. In a method utilizing AgF, the dibenzylcarbamodithioic acid, formed from the amine and CS2, was suggested as a key intermediate. chinesechemsoc.org Subsequent treatment with AgF facilitates the formation of a thiocarbamoyl fluoride (B91410) intermediate, which then undergoes further desulfurizative-fluorination. chinesechemsoc.orgresearchgate.netrsc.org

In reactions involving imines, hemiaminal intermediates are frequently formed. For example, the reaction of a trifluoromethyl ketone with an amine can lead to a hemiaminal, which can then be dehydrated or undergo further transformations. mdpi.com Similarly, in the synthesis of α-trifluoromethyl piperidines, a six-membered ring hemiaminal intermediate was proposed. mdpi.com

Radical intermediates are central to many trifluoromethylation reactions. As mentioned, the trifluoromethyl radical (•CF3) is a key species generated from various precursors. mdpi.comresearchgate.net In photocatalytic cycles, excited-state photocatalysts and radical ions of the substrates or reagents play crucial roles. cam.ac.uk For instance, in a photoredox-catalyzed trifluoromethylation, the reaction of Togni's reagent with a copper catalyst generates a •CF3 radical, which then adds to a substrate, leading to a carbon-centered radical intermediate. researchgate.net In some cases, metastable intermediates have been characterized spectroscopically, such as an α-CF3 azaallyl–silver intermediate formed from the reaction of a gem-difluoroazadiene with AgF. duke.edu

The table below provides examples of key intermediates in trifluoromethylamine synthesis.

| Intermediate Type | Precursors | Characterization Methods |

| Dithiocarbamate | Secondary amine, Carbon disulfide (CS2) | Isolation and subsequent reaction |

| Thiocarbamoyl fluoride | Dithiocarbamate, Fluorinating agent (e.g., AgF) | Proposed based on reaction outcome |

| Hemiaminal | Ketone, Amine | Often transient, inferred from product structure |

| Trifluoromethyl radical (•CF3) | Togni's reagents, Umemoto reagents, CF3I | Electron Spin Resonance (ESR) spectroscopy, radical trapping experiments |

| Azaallyl-silver complex | gem-Difluoroazadiene, AgF | Spectroscopic characterization |

Stereochemical Aspects and Diastereoselectivity in Syntheses Involving Trifluoromethylated Amines

The introduction of a trifluoromethyl group can create a new stereocenter, making the control of stereochemistry a critical aspect of synthetic design, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly. nih.govnih.gov The stereoselective synthesis of α-trifluoromethyl amines often relies on diastereoselective reactions. nih.gov

One common approach involves the use of chiral auxiliaries. The Ellman auxiliary (tert-butanesulfinamide) is widely used to synthesize chiral amines. rsc.org Chiral N-tert-butanesulfinyl imines derived from trifluoromethyl ketones can undergo diastereoselective reduction or addition of nucleophiles to afford chiral trifluoromethylated amines with high diastereoselectivity. rsc.orgrsc.org The choice of reducing agent can be crucial in controlling the diastereoselectivity, sometimes allowing for the selective formation of either diastereomer from the same starting material. rsc.org

Catalytic enantioselective methods are also being developed to access enantioenriched α-trifluoromethyl amines. nih.govnih.gov These methods include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of nucleophiles to such imines in the presence of a chiral catalyst. nih.govrsc.org For instance, chiral phosphoric acids have been used to catalyze the Friedel-Crafts reaction of indoles with trifluoromethyl ketimines, affording chiral α-trifluoromethyl amines with high enantioselectivity. researchgate.net

In reactions that generate multiple stereocenters, controlling the diastereoselectivity is essential. For example, the synthesis of γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers has been achieved through a stereospecific isomerization of a chiral allylic amine followed by a diastereoselective reduction of the resulting chiral imine/enamine intermediate. acs.orgresearchgate.net The diastereoselectivity of such reductions can be highly dependent on the reducing agent and the reaction temperature. acs.org

The table below highlights different strategies for achieving stereocontrol in the synthesis of trifluoromethylated amines.

| Stereochemical Strategy | Key Features | Example Application | Diastereomeric/Enantiomeric Ratio |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Reduction of N-tert-butanesulfinyl ketoimines. rsc.org | up to >99:1 dr |

| Catalytic Enantioselective Reduction | A chiral catalyst is used to reduce a prochiral imine to a chiral amine. | Organocatalytic reduction of trifluoromethyl ketoimines. rsc.org | up to 98% ee |

| Catalytic Enantioselective Addition | A chiral catalyst controls the facial selectivity of nucleophilic addition to an imine. | Chiral phosphoric acid-catalyzed Friedel-Crafts reaction. researchgate.net | High enantioselectivities |

| Substrate-Controlled Diastereoselection | The existing stereochemistry in the substrate dictates the stereochemical outcome of a subsequent reaction. | Diastereoselective reduction of a chiral imine intermediate. acs.orgresearchgate.net | Good levels of diastereoselectivity (e.g., 72:28 dr) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organofluorine compounds. For molecules such as (Trifluoromethyl)diethylamine, DFT methods are instrumental in elucidating properties that are heavily influenced by the highly electronegative trifluoromethyl (CF₃) group. Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to balance accuracy and computational cost for these medium-sized molecules. acs.org

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, the presence of the strong electron-withdrawing CF₃ group significantly modulates the electron distribution compared to its non-fluorinated analogue, diethylamine (B46881).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the diethylamino group, characteristic of aliphatic amines. However, the potent inductive effect of the adjacent CF₃ group significantly lowers the energy of the HOMO compared to non-fluorinated amines. This lowering indicates a reduced nucleophilicity and a higher ionization potential. The LUMO is typically centered on the antibonding orbitals of the C-F bonds within the trifluoromethyl group. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For similar trifluoromethyl-containing amines, DFT calculations have shown that the energy gap is a crucial factor in determining their stability and potential as nonlinear optical (NLO) candidates. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Amine (Note: These are representative values based on DFT calculations for similar compounds and are for illustrative purposes. Actual values for this compound would require specific calculation.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 to -9.0 | Localized on the amine nitrogen, energy lowered by CF₃ group. |

| LUMO | -1.5 to -2.5 | Localized on the CF₃ group's antibonding orbitals. |

| HOMO-LUMO Gap | 5.0 to 7.5 | Indicates significant chemical stability but potential for specific reactivity. |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface and is invaluable for predicting how a molecule will interact with other species. rsc.org It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of significant negative potential (typically colored red) around the nitrogen atom's lone pair, although its intensity would be diminished by the electron-withdrawing CF₃ group. The fluorine atoms themselves also create a region of negative potential. rsc.org Conversely, the hydrogen atoms on the ethyl groups and, most notably, the carbon atom of the CF₃ group would exhibit positive electrostatic potential (colored blue), indicating sites for potential nucleophilic interaction. MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in many chemical and biological processes. rsc.orgmpg.de

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the characterization of intermediates and, crucially, transition states. nih.gov This modeling provides mechanistic insights that are often inaccessible through experimental means alone. For fluorinated amines, DFT has been used to study various reactions.

For instance, computational studies on the N-H insertion reactions of carbenoids into amines have used DFT to model the transition states and explain enantioselectivity. nih.gov In the context of this compound, one could model its reaction as a nucleophile. A study on the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry reaction showed that DFT could elucidate the role of a base in lowering the high energy barrier for the reaction of an amine with a sulfonyl fluoride by increasing the amine's nucleophilicity. nih.gov

Similarly, DFT can be used to model the activation of C-H bonds. Studies on the fluorination of free aliphatic amines catalyzed by palladium have employed DFT to reveal that the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, identifying the oxidative addition step as the likely turnover-determining transition state. nih.gov DFT has also been used to predict reaction pathways for fluorinated amines on silicon surfaces, providing plausible mechanisms for surface modification. researchgate.net For a hypothetical reaction involving this compound, DFT could calculate the activation energy barriers for competing pathways, thus predicting the most likely product. researchgate.net For example, a variable temperature NMR study combined with DFT calculations determined the rotational barriers around the C-N bond in related dithiocarbamate (B8719985) adducts of diethylamine, finding good agreement between experimental and theoretical values. acs.org

DFT calculations provide a reliable method for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds or to interpret complex experimental spectra. dntb.gov.uaresearchgate.net

NMR Spectroscopy: The prediction of ¹⁹F and ¹³C NMR chemical shifts is a particularly strong application of DFT in organofluorine chemistry. researchgate.netchemrxiv.org The high sensitivity of the ¹⁹F nucleus to its electronic environment makes its chemical shift a powerful diagnostic tool. numberanalytics.com DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can compute nuclear shielding constants that are then converted to chemical shifts by referencing them against a standard (e.g., CFCl₃). latrobe.edu.au Studies have shown that with appropriate scaling factors, DFT can predict ¹⁹F chemical shifts with a maximum deviation of around 6.5 ppm, which is accurate enough to assign specific fluorine environments in complex molecules. researchgate.net Similarly, ¹H and ¹³C chemical shifts can be accurately predicted, aiding in complete structural elucidation. researchgate.net

Vibrational (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained via DFT. aip.org While raw calculated frequencies are often higher than experimental ones due to the harmonic approximation and basis set limitations, uniform scaling factors can be applied to achieve excellent agreement between the computed and experimental spectra. mdpi.commdpi.com This correlation allows for confident assignment of vibrational modes. For instance, the characteristic strong absorption bands of the C-F stretching modes in the 1100-1300 cm⁻¹ region can be precisely assigned. rsc.org Comparing the computed spectrum of a proposed structure with the experimental one is a standard method for structural verification. researchgate.net

Table 2: Correlation of Experimental and Predicted Spectroscopic Data (Note: This table illustrates the typical accuracy of DFT predictions for organofluorine compounds.)

| Spectroscopic Parameter | Typical DFT Method | Mean Absolute Error (MAE) | Reference |

|---|---|---|---|

| ¹⁹F NMR Chemical Shift | GIAO-DFT (PBE0) | ~3-4 ppm | researchgate.net |

| ¹³C NMR Chemical Shift | GIAO-DFT (B3LYP) | ~1.5-3.0 ppm | chemrxiv.org |

Reaction Pathway Modeling and Transition State Characterization

Advanced Computational Methodologies for Fluorine-Containing Organic Compounds

The unique properties of fluorine—its extreme electronegativity, small size, and the strength of the C-F bond—present specific challenges for computational modeling that often require methods beyond standard approaches. acs.org

Developing accurate force fields for molecular dynamics (MD) simulations of fluorinated compounds is a significant challenge. Standard force fields may not adequately capture the complex electrostatic interactions, such as the formation of weak C-F···H hydrogen bonds or the anisotropic distribution of charge around the fluorine atoms. rsc.org Therefore, the development and use of multipolar or polarizable force fields are essential for accurately simulating the behavior of fluorinated molecules like this compound in condensed phases or in biological systems. aip.orgacs.org

In the realm of quantum mechanics, while DFT is a workhorse, certain properties or reactions may require higher levels of theory. For example, accurately calculating reaction barriers or excited-state properties can sometimes necessitate the use of more computationally expensive methods like coupled-cluster (e.g., CCSD(T)) or multireference methods, although their application is often limited to smaller systems for benchmarking purposes. latrobe.edu.au The choice of DFT functional is also critical; range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are often superior for describing long-range interactions and charge-transfer excitations, which can be important in fluorinated systems. acs.org The ongoing development of new functionals and machine learning approaches aims to improve the accuracy of predictions for these challenging molecules while maintaining computational efficiency. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (Trifluoromethyl)diethylamine by probing the magnetic properties of its atomic nuclei within a magnetic field. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show signals corresponding to the ethyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key to confirming the presence and connectivity of the ethyl groups attached to the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. rsc.org Key signals would include those for the methyl (CH₃) and methylene (B1212753) (CH₂) carbons of the ethyl groups, as well as the carbon of the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ carbon is significantly influenced by the attached fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds like this compound. rsc.orgdovepress.com It provides a direct probe of the trifluoromethyl group. A characteristic signal, often a singlet unless coupled to other magnetic nuclei, would be observed in a specific region of the ¹⁹F NMR spectrum, confirming the presence of the CF₃ group. dovepress.com The chemical shift of this signal is a key identifier. dovepress.com

| NMR Data for this compound and Related Structures | |

| Nucleus | Typical Chemical Shift (δ) Range (ppm) |

| ¹H (Ethyl -CH₂) | Varies; typically in the 2.5 - 3.5 ppm range, often a quartet. |

| ¹H (Ethyl -CH₃) | Varies; typically in the 1.0 - 1.5 ppm range, often a triplet. |

| ¹³C (CF₃) | Highly dependent on environment; can be a quartet due to C-F coupling. rsc.org |

| ¹³C (Ethyl -CH₂) | Typically in the 40 - 50 ppm range. |

| ¹³C (Ethyl -CH₃) | Typically in the 10 - 20 ppm range. |

| ¹⁹F (CF₃) | Varies, but characteristically downfield. rsc.org |

| Note: Specific chemical shifts can vary based on the solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound. thermofisher.combrentford.hounslow.sch.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.combrentford.hounslow.sch.uk This high level of accuracy allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. This is a critical step in confirming the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like amines. nih.govplos.org It allows the molecule to be ionized, typically by protonation to form [M+H]⁺, without significant fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the parent compound. nih.govplos.org The use of certain reagents can enhance the charging of analytes in ESI-MS. researchgate.netrsc.org

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

Role as a Building Block in Fluoro-Organic Synthesis

(Trifluoromethyl)diethylamine derivatives are pivotal reagents in fluoro-organic synthesis, most notably as deoxofluorinating agents. The most prominent example is N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, the active component of what is commonly known as Ishikawa's reagent. acs.orgenamine.net This reagent is a shelf-stable and easily prepared alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride). acs.orgenamine.net Its primary role is the mild and selective conversion of alcohols into alkyl fluorides and carboxylic acids into their corresponding acyl fluorides. enamine.net

The reagent is prepared by the addition of hexafluoropropene (B89477) to a solution of diethylamine (B46881). acs.org It offers a soft method for fluorination, which is particularly valuable in the synthesis of complex molecules where harsh conditions could degrade sensitive functional groups. enamine.net For instance, primary alcohols are converted to alkyl fluorides in high yields, although secondary and tertiary alcohols may produce alkenes and ethers as side products. acs.org Beyond simple fluorination, Ishikawa's reagent is used to prepare other fluorine-containing compounds, such as 2,3,3,3-tetrafluoropropionate esters. enamine.net Its utility also extends to the synthesis of α-fluoro-α-(trifluoromethyl)-γ,δ-unsaturated amides from allylic alcohols, showcasing its role in creating multifunctional fluorinated building blocks. enamine.net The ability to generate these fluorinated synthons makes it an essential tool for chemists aiming to introduce fluorine into diverse molecular frameworks. sigmaaldrich.comuzh.ch

Table 1: Applications of Ishikawa's Reagent in Fluoro-Organic Synthesis

| Substrate Class | Product Class | Significance | Citations |

|---|---|---|---|

| Primary Alcohols | Alkyl Fluorides | Mild, high-yield conversion to fluorinated analogues. | acs.org |

| Carboxylic Acids | Acyl Fluorides | Creates reactive intermediates for further derivatization. | enamine.net |

Strategies for Late-Stage Trifluoromethylation in Diverse Molecular Scaffolds

Late-stage functionalization, the introduction of key functional groups at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery. rsc.org It allows for the rapid diversification of complex molecular scaffolds to optimize biological activity and pharmacokinetic properties. rsc.org While this compound derivatives like Ishikawa's reagent are primarily used for deoxofluorination (substituting -OH with -F), the broader goal of introducing fluorine often involves trifluoromethylation (adding a -CF3 group). acs.orgwikipedia.org

The direct trifluoromethylation of molecules, especially at a late stage, requires specialized reagents and methods. Modern organic synthesis employs several strategies to achieve this, often categorized by the nature of the trifluoromethyl source: radical, nucleophilic, or electrophilic. wikipedia.org

Key Strategies for Trifluoromethylation:

Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate a trifluoromethyl radical, which can then be added to arenes or heteroarenes. beilstein-journals.org

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is a widely used source of a nucleophilic CF3- anion, often used for the trifluoromethylation of carbonyl compounds and imines. mdpi.com Fluoroform (HCF3), an inexpensive industrial byproduct, can also be used as a nucleophilic CF3 source in the presence of a strong base to convert esters into trifluoromethyl ketones. beilstein-journals.org

Electrophilic Trifluoromethylation: Hypervalent iodine compounds, known as Togni reagents, and sulfonium (B1226848) salts, like Umemoto reagents, act as sources of an electrophilic "CF3+" synthon. wikipedia.orgresearchgate.net These are particularly useful for the trifluoromethylation of nucleophiles like phenols, anilines, and β-ketoesters. wikipedia.orgmdpi.com

Recent advances have focused on metal-catalyzed reactions, particularly using copper, which can mediate the trifluoromethylation of aryl halides and terminal alkynes. beilstein-journals.org Methodologies for the direct N-trifluoromethylation of secondary amines using reagents like carbon disulfide and silver fluoride (B91410) have also been developed, enabling the conversion of N-H or N-CH3 moieties into N-CF3 groups in complex bioactive molecules. chinesechemsoc.org These methods allow for the late-stage modification of drug candidates, which can significantly alter properties like basicity, lipophilicity, and metabolic stability. chinesechemsoc.orgmdpi.com

Contribution to the Preparation of Bioactive Analogs and Pharmaceutical Intermediates

The structural motif combining a trifluoromethyl group and a diethylamine moiety is a feature in various bioactive compounds and is a target in pharmaceutical synthesis. nordmann.globalhairuichem.com Diethylamine itself is a crucial intermediate in the manufacturing of many active pharmaceutical ingredients (APIs). nordmann.global The introduction of a trifluoromethyl group to such structures can enhance metabolic stability and receptor binding affinity. mdpi.com

For instance, compounds like {2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine are recognized as important pharmaceutical intermediates. hairuichem.com Similarly, other complex molecules containing this structural feature are used as building blocks for novel compounds with potential applications in materials science and medicinal chemistry. The synthesis of such molecules often involves multi-step processes where the trifluoromethylphenyl and diethylamine components are introduced sequentially.

Furthermore, diethylamine derivatives are used in the synthesis of key intermediates for major pharmaceuticals. A patented process for preparing intermediates of the antiplatelet drug prasugrel (B1678051) involves the use of cyclopropanecarboxylic acid diethylamide. google.com The synthesis of α-trifluoromethyl piperidines, a core heterocyclic structure in many bioactive compounds, can be achieved from δ-lactams via imine intermediates that are then treated with a trifluoromethylating agent. mdpi.com These examples underscore the role of this compound and related structures as essential components in the creation of valuable molecules for the pharmaceutical industry.

Table 2: Examples of Bioactive Analogs and Pharmaceutical Intermediates

| Compound Name | Application/Significance | Synthetic Context | Citations |

|---|---|---|---|

| {2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine | Pharmaceutical intermediate. | A building block containing the core trifluoromethyl-phenyl-amine structure. | hairuichem.com |

| Cyclopropanecarboxylic acid diethylamide | Intermediate for Prasugrel synthesis. | Used in a Grignard reaction to form a key ketone intermediate for the API. | google.com |

| α-Trifluoromethyl piperidines | Core scaffold in bioactive compounds. | Synthesized from δ-lactams and a trifluoromethylating agent like the Ruppert-Prakash reagent. | mdpi.com |

Q & A

Q. What are the optimized synthetic routes for (trifluoromethyl)diethylamine, and how do reaction parameters influence yield?

this compound can be synthesized via hydroamination of trifluoromethyl trifluorovinyl ether with diethylamine under controlled conditions. Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic activation of the reagent .

- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity . Yields >80% are achievable with stoichiometric control and inert atmospheres.

Q. How can researchers characterize this compound and its derivatives spectroscopically?

- NMR : ¹⁹F NMR is critical for tracking trifluoromethyl groups (δ ≈ -60 to -70 ppm). ¹H NMR resolves ethylamine protons (δ 1.0–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, bond angles and spatial arrangements of the trifluoromethyl group can be resolved .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .

- Exposure control : Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential amine toxicity .

- Waste disposal : Neutralize with dilute HCl before transferring to hazardous waste facilities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in electrophilic substitutions?

- Electron-withdrawing groups (e.g., -CF₃) deactivate aromatic rings, directing electrophiles to meta/para positions in Vilsmeier-type acylations .

- Steric hindrance : Bulky substituents on the amine (e.g., branched alkyl groups) reduce nucleophilicity, requiring higher catalyst loadings .

- Substrate scope : Aliphatic aldehydes (e.g., butyraldehyde) show lower yields (60–70%) compared to aromatic substrates (85–95%) due to reduced stabilization of intermediates .

Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?

Discrepancies in yields often arise from:

- Competitive pathways : For example, in hydroamination, overactivation by Lewis acids can lead to dimerization by-products .

- Solvent polarity : Non-polar solvents favor unproductive proton transfer, lowering efficiency . Systematic studies using kinetic profiling (e.g., in situ IR) and isotopic labeling (²H/¹³C) can resolve these pathways .

Q. How can single-particle mass spectrometry (SPAMS) elucidate the environmental behavior of this compound?

- Marker ions : Track m/z 74 [(C₂H₅)₂NH₂]⁺ and m/z 101 [(C₂H₅)₃N]⁺ to identify amine-containing particles in atmospheric samples .

- Mixing state : SPAMS can differentiate between pristine this compound and aged particles coated with sulfates/nitrates .

Q. What strategies mitigate side reactions during the synthesis of fluorinated pyrazoles using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.